(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a complex organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 446.58 g/mol. The compound is characterized by its unique structural features, which include a benzylsulfonyl group and a benzo[d]thiazole moiety, contributing to its potential biological activity and utility in various scientific studies.
The synthesis of (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves several key steps, including:
Technical details regarding specific reagents, solvents, and conditions are often proprietary or found in specialized literature on synthetic organic chemistry .
The molecular structure of (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide can be described using several representations:
CC1=CC(=C2C(=C1)N(C(=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)S2)CCOC)C
HNUFJAZAHTYWNH-UHFFFAOYSA-N
These structural representations indicate the compound's complexity and provide insight into its potential reactivity and interactions.
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used .
While specific mechanisms of action for (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide are not extensively documented, compounds with similar structures often exhibit biological activities such as:
Data supporting these actions typically arise from biological assays and pharmacological studies conducted on similar compounds .
(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide has several scientific uses:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1